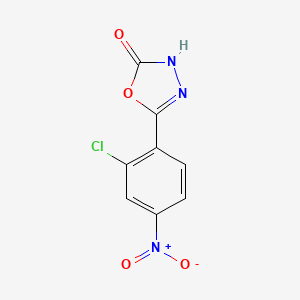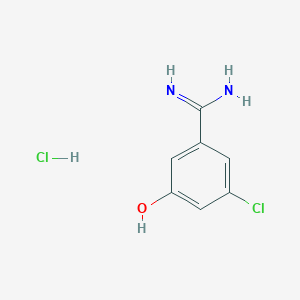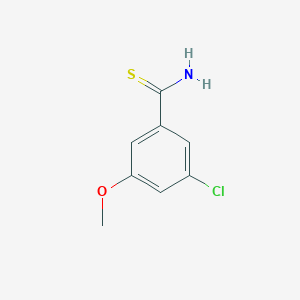![molecular formula C16H17N3O B1395019 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide CAS No. 1021244-97-2](/img/structure/B1395019.png)
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide
Descripción general
Descripción
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N’-hydroxybenzenecarboximidamide is a chemical compound with the CAS Number: 1019375-24-6 . Its IUPAC name is 2-(3,4-dihydro-2(1H)-isoquinolinyl)isonicotinic acid . The molecular weight of this compound is 254.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14N2O2/c18-15(19)12-5-7-16-14(9-12)17-8-6-11-3-1-2-4-13(11)10-17/h1-5,7,9H,6,8,10H2,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 254.29 , and its InChI code is 1S/C15H14N2O2/c18-15(19)12-5-7-16-14(9-12)17-8-6-11-3-1-2-4-13(11)10-17/h1-5,7,9H,6,8,10H2,(H,18,19) .Aplicaciones Científicas De Investigación
Sigma-2 Receptor Studies
The compound 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide is a significant ligand for sigma-2 (σ2) receptors. Studies using analogues of this compound, specifically [3H]RHM-1, have shown high affinity for σ2 receptors. It's primarily used for in vitro studies to understand the binding and functioning of σ2 receptors, which have implications in understanding neurodegenerative diseases and cancer (Xu et al., 2005).
Vasodilation Activity
Novel derivatives of the compound have been synthesized and evaluated for their vasodilatation activity. This indicates the potential of these compounds in therapeutic applications related to blood flow and pressure regulation (Zhang San-qi, 2010).
Anticancer Properties
The compound serves as a starting material for the synthesis of various analogs with potential anticancer properties. Derivatives like 1H-benzo[g]isochromene-5,10-diones and their analogs have been synthesized and shown to exhibit cytotoxic activities against different cancer cell lines (Tuyet Anh Dang Thi et al., 2015).
Antimicrobial Activity
Certain derivatives synthesized from the compound have shown antimicrobial activity. This suggests its utility in developing new antimicrobial agents that can be used in various therapeutic contexts (N. Rao et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N’-hydroxybenzenecarboximidamide Compounds containing the 3,4-dihydro-2(1h)-quinolinone moiety, which is a part of the structure of this compound, have been found to interact with multiple receptors . These include phosphodiesterase, β-adrenergic receptors, vasopressin receptors, and serotonin and dopamine receptors .
Mode of Action
The exact mode of action of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N’-hydroxybenzenecarboximidamide For instance, it may inhibit phosphodiesterase, block β-adrenergic receptors, antagonize vasopressin receptors, and interact with serotonin and dopamine receptors .
Biochemical Pathways
The specific biochemical pathways affected by 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N’-hydroxybenzenecarboximidamide These could include pathways related to signal transduction, neurotransmission, and hormonal regulation, among others .
Result of Action
The molecular and cellular effects of the action of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N’-hydroxybenzenecarboximidamide These could include changes in signal transduction, neurotransmission, and hormonal regulation, among others .
Análisis Bioquímico
Biochemical Properties
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N’-hydroxybenzenecarboximidamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that alter the protein’s activity. Additionally, 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N’-hydroxybenzenecarboximidamide can form complexes with other biomolecules, enhancing or inhibiting their function depending on the context .
Cellular Effects
The effects of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N’-hydroxybenzenecarboximidamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate certain signaling pathways that lead to increased gene expression of specific proteins involved in cell growth and differentiation. Conversely, it can also inhibit pathways that lead to cell death, thereby promoting cell survival. The impact on cellular metabolism includes alterations in the rates of glycolysis and oxidative phosphorylation, which are critical for energy production .
Molecular Mechanism
At the molecular level, 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N’-hydroxybenzenecarboximidamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit an enzyme by binding to its active site, preventing substrate access. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity. Additionally, 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N’-hydroxybenzenecarboximidamide can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N’-hydroxybenzenecarboximidamide change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N’-hydroxybenzenecarboximidamide can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N’-hydroxybenzenecarboximidamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal benefits without adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N’-hydroxybenzenecarboximidamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. For instance, the compound may inhibit key enzymes in glycolysis, leading to a decrease in glucose metabolism. Alternatively, it may enhance the activity of enzymes involved in oxidative phosphorylation, increasing ATP production. These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular energy balance .
Transport and Distribution
The transport and distribution of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N’-hydroxybenzenecarboximidamide within cells and tissues are critical for its activity and function. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The distribution of the compound within tissues can influence its efficacy and potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic use .
Subcellular Localization
The subcellular localization of 2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N’-hydroxybenzenecarboximidamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization can influence the compound’s efficacy and its interactions with other biomolecules .
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c17-16(18-20)14-7-3-4-8-15(14)19-10-9-12-5-1-2-6-13(12)11-19/h1-8,20H,9-11H2,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCITDIJNSOOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC=CC=C3C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol](/img/structure/B1394937.png)

![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1394939.png)

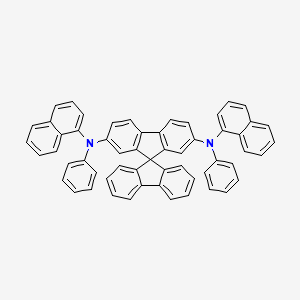

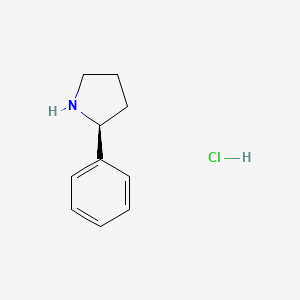

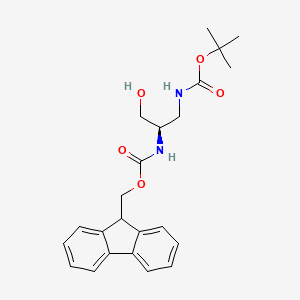
![5-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1394950.png)

